
5-(エチルスルホニル)ピコリノニトリル
説明
5-(Ethylsulfonyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O2S . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 5-(Ethylsulfonyl)picolinonitrile consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Ethylsulfonyl)picolinonitrile, such as its melting point, boiling point, and density, are not directly mentioned in the available literature .科学的研究の応用
医薬品業界での用途
“5-(エチルスルホニル)ピコリノニトリル”は医薬品業界で使用されています。 抗精神病薬であるアミスルプリドの合成における重要な成分です . この化合物は、アミスルプリドの溶液を作成するために使用され、その後、認証された標準物質として使用されます .
3-ヒドロキシ-4-置換ピコリノニトリルの合成
この化合物は、3-ヒドロキシ-4-置換ピコリノニトリルの合成において重要な役割を果たします . このプロセスは、4-プロパルギルアミノイソキサゾールの金(I)触媒による環化と、それに続くイソキサゾロピリジンのN−O結合開裂を伴います .
生物活性分子の作成
“5-(エチルスルホニル)ピコリノニトリル”は、生物活性分子の作成、特に2,3,4-トリ置換ピリジンの作成に使用されます . これらの分子は、神経剤阻害ヒトアセチルコリンエステラーゼ、抗炎症剤、抗真菌剤、抗インフルエンザ剤など、さまざまな生物活性を持つ化合物に見られます .
官能基の構築
“5-(エチルスルホニル)ピコリノニトリル”のシアノ基は、アミノ、メチル、アミド、イミデート、アミドキシム、ケト、カルボキシル、エステル基など、さまざまな官能基を1ステップで構築する機会を提供します . これは、2,3,4-トリ置換ピリジンのための貴重な合成中間体となります .
アシル基とアルキル基の導入
“5-(エチルスルホニル)ピコリノニトリル”の3-ヒドロキシ基は、1ステップでさまざまなアシル基とアルキル基を導入する機会を提供します . この特性は、合成中間体としての価値をさらに高めます .
プロト脱ホウ素化
“5-(エチルスルホニル)ピコリノニトリル”は、プロト脱ホウ素化反応に使用できる可能性があります . 検索結果にはこの用途の詳細な説明はありませんが、プロト脱ホウ素化は有機合成における貴重な反応であり、多くの場合、炭素-炭素結合の形成に使用されます .
生化学分析
Biochemical Properties
5-(Ethylsulfonyl)picolinonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves the binding of 5-(Ethylsulfonyl)picolinonitrile to the active sites of enzymes, thereby altering their catalytic efficiency.
Cellular Effects
The effects of 5-(Ethylsulfonyl)picolinonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-(Ethylsulfonyl)picolinonitrile can affect the expression of genes involved in stress responses and metabolic pathways . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5-(Ethylsulfonyl)picolinonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 5-(Ethylsulfonyl)picolinonitrile has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Ethylsulfonyl)picolinonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that 5-(Ethylsulfonyl)picolinonitrile remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to 5-(Ethylsulfonyl)picolinonitrile in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged modulation of enzyme activities and gene expression.
Dosage Effects in Animal Models
The effects of 5-(Ethylsulfonyl)picolinonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activities and metabolic pathways without causing toxicity . At high doses, 5-(Ethylsulfonyl)picolinonitrile can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.
Metabolic Pathways
5-(Ethylsulfonyl)picolinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells . Additionally, 5-(Ethylsulfonyl)picolinonitrile can alter metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 5-(Ethylsulfonyl)picolinonitrile within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, where it exerts its biological effects . The localization and accumulation of 5-(Ethylsulfonyl)picolinonitrile are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
5-(Ethylsulfonyl)picolinonitrile exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of 5-(Ethylsulfonyl)picolinonitrile is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles.
特性
IUPAC Name |
5-ethylsulfonylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKGMOFZSQNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)
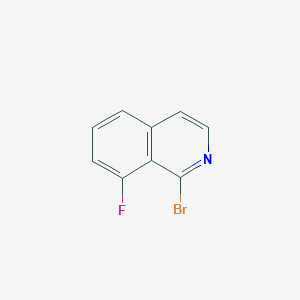
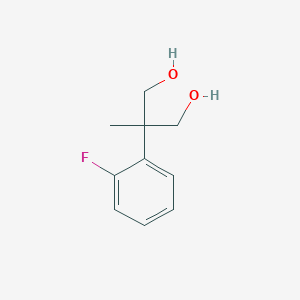
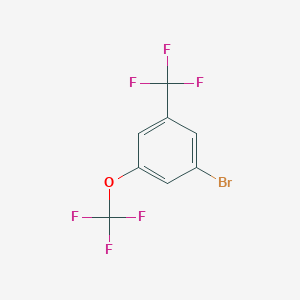
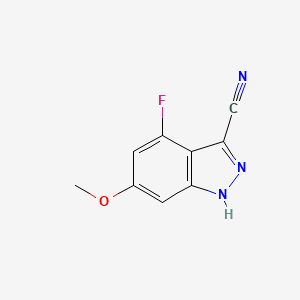
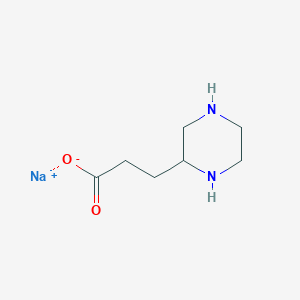

![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
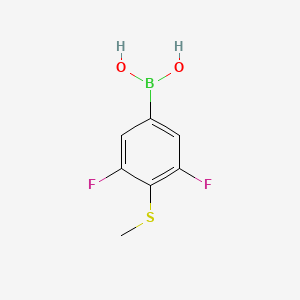
![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)